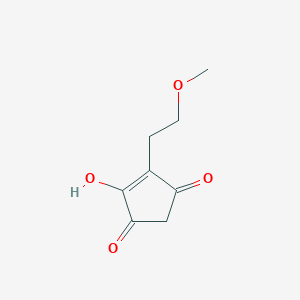
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethyl ketone with a suitable diene in the presence of a catalyst to form the cyclopentene ring. The hydroxy group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclopentene derivatives.
科学的研究の応用
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Cyclopentene-1,3-dione: A structurally related compound with similar reactivity.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: Another cyclopentene derivative with different substituents.
Uniqueness
4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
特性
CAS番号 |
55833-91-5 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
4-hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10O4/c1-12-3-2-5-6(9)4-7(10)8(5)11/h11H,2-4H2,1H3 |
InChIキー |
DRGOAJZWBCPDDG-UHFFFAOYSA-N |
正規SMILES |
COCCC1=C(C(=O)CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
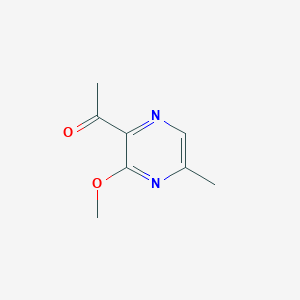
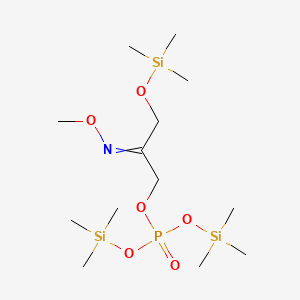
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
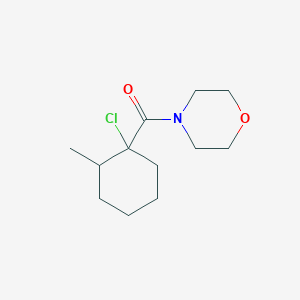
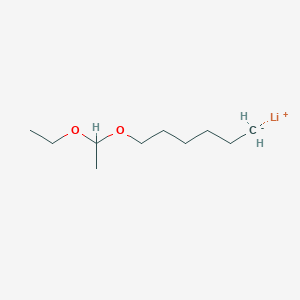
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
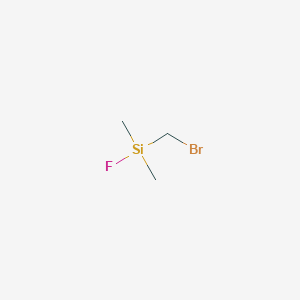

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

